Methyl 4-chloro-1H-indole-7-carboxylate
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Overview
Description
Methyl 4-chloro-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Methyl 4-chloro-1H-indole-7-carboxylate typically involves the esterification of indole-7-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-chloro-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-chloro-1H-indole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-chloro-1H-indole-7-carboxylate can be compared with other indole derivatives such as:
- Methyl indole-5-carboxylate
- Methyl indole-6-carboxylate
- Methyl 7-chloro-1H-indole-4-carboxylate
These compounds share similar core structures but differ in their substituents and positions, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 4-chloro-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 |
InChI Key |
GBVHLJOLUDMUSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Cl)C=CN2 |
Origin of Product |
United States |
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